Regiochemical Differentiation: 7-Oxo vs. 5-Oxo vs. 4-Oxo Positional Isomers Dictate Pharmacological Target Class Engagement
The position of the carbonyl group on the pyrido[2,3-d]pyrimidine core fundamentally determines biological target class. The 7-oxo configuration (target compound) is the pharmacophoric hallmark of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, a scaffold class established as potent, broadly active tyrosine kinase (TK) inhibitors with reported IC₅₀ values against EGFR, PDGFr, FGFr, and c-Src in the sub-micromolar to low nanomolar range [1]. In contrast, the 5-oxo configuration defines the quinolone antibacterial subfamily—piromidic acid and pipemidic acid—which act via DNA gyrase inhibition rather than kinase inhibition, with antibacterial MICs of 1–10 µg/mL against E. coli and S. aureus [2]. The 4-oxo isomer (CAS 80360-06-1) lacks a defined primary biological target profile in the published literature . Thus, procurement of the 7-oxo isomer is mandatory for kinase-targeted programs; substitution with a 5-oxo analog would redirect activity entirely toward bacterial DNA gyrase.
| Evidence Dimension | Primary biological target class governed by oxo-group position |
|---|---|
| Target Compound Data | 7-Oxo configuration; scaffold class: 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one tyrosine kinase inhibitors; representative IC₅₀ values: EGFR 0.044 µM, PDGFr 0.079 µM, FGFr 0.043 µM, c-Src 0.009 µM (compound 63, Klutchko et al. 1998) |
| Comparator Or Baseline | 5-Oxo configuration (piromidic acid): DNA gyrase inhibitor; MIC E. coli 1 µg/mL, S. aureus 10 µg/mL. 4-Oxo isomer (CAS 80360-06-1): no published target engagement data identified. |
| Quantified Difference | Complete target class switch: 7-oxo → tyrosine kinase inhibition; 5-oxo → bacterial DNA gyrase inhibition. Kinase IC₅₀ values (nM–sub-µM range) vs. antibacterial MIC values (µg/mL range) are not directly comparable due to distinct assay endpoints. |
| Conditions | Biochemical kinase assays (EGFR, PDGFr, FGFr, c-Src) for 7-oxo series; standard broth microdilution MIC assays for 5-oxo series. |
Why This Matters
Procurement of the incorrect oxo-regioisomer results in a complete switch of biological target class—from kinase inhibition to antibacterial DNA gyrase inhibition—rendering the compound unsuitable for the intended research program without any prospect of functional interchangeability.
- [1] Klutchko SR, Hamby JM, Boschelli DH, et al. 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. J Med Chem. 1998;41(17):3276-3292. doi:10.1021/jm9802259 View Source
- [2] Matsumoto J, Minami S, Takase Y, et al. Pyrido(2,3-d)pyrimidine antibacterial agents. 3. J Med Chem. 1975;18(1):74-79. PMID: 803246; piromidic acid MIC data from Cayman Chemical: S. aureus MIC 10 µg/mL, E. coli MIC 1 µg/mL. View Source
